REACTION_CXSMILES
|
[Li]C(C)(C)C.I[C:7]1[C:8]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:9]=2[S:10][C:11]=1[CH3:12]>C1COCC1>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:8]2[CH:7]=[C:11]([CH3:12])[S:10][C:9]=2[CH:13]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of saturated NH4Cl (1 ml)
|
Type
|
ADDITION
|
Details
|
This was diluted to 15 ml with diethyl ether
|
Type
|
WASH
|
Details
|
washed with 5% NaHCO3 (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2, hexane, hexane/ethyl acetate 9.5:0.5)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.024 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |